molecular formula C5H4BrClS B1279276 2-Bromo-5-(chloromethyl)thiophene CAS No. 7311-46-8

2-Bromo-5-(chloromethyl)thiophene

Cat. No. B1279276
CAS RN: 7311-46-8
M. Wt: 211.51 g/mol
InChI Key: RGAWORKAZJRWOL-UHFFFAOYSA-N
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Description

2-Bromo-5-(chloromethyl)thiophene is a halogen-substituted thiophene . It is a useful precursor of drugs and optical materials .


Synthesis Analysis

The synthesis of trisubstituted thiophenes has been reported via a Halogen Dance Reaction at 2-Bromo-5-methylthiophene .


Molecular Structure Analysis

The molecular formula of 2-Bromo-5-(chloromethyl)thiophene is C5H4BrClS . The InChI representation is InChI=1S/C5H4BrClS/c6-5-2-1-4 (3-7)8-5/h1-2H,3H2 . The SMILES representation is C1=C (SC (=C1)Br)CCl .


Chemical Reactions Analysis

2-Bromo-5-(chloromethyl)thiophene has been used in cross-coupling reactions and C-H arylations .


Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-5-(chloromethyl)thiophene is 211.51 g/mol . It has a density of 1.7±0.1 g/cm³ . The boiling point is 242.1±25.0 °C at 760 mmHg . The compound has a topological polar surface area of 28.2 Ų .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Thiophene derivatives are known for their wide range of pharmacological properties2-Bromo-5-(chloromethyl)thiophene can be used as a precursor in synthesizing compounds with potential anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects .

Organic Semiconductors

The thiophene ring is pivotal in the development of organic semiconductors. Derivatives of 2-Bromo-5-(chloromethyl)thiophene can be utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in electronic devices .

Corrosion Inhibitors

In industrial chemistry and material science, thiophene derivatives serve as corrosion inhibitors2-Bromo-5-(chloromethyl)thiophene can be incorporated into coatings or treatments to protect metals from corrosion, thereby extending the life of industrial machinery and infrastructure .

Synthesis of Heterocycles

2-Bromo-5-(chloromethyl)thiophene: is a valuable building block in heterocyclic chemistry. It can undergo various condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, to create a diverse array of thiophene derivatives with different properties and applications .

Advanced Drug Design

The structural flexibility of thiophene allows for the design of advanced drug molecules2-Bromo-5-(chloromethyl)thiophene can be modified to produce new analogs of existing drugs or to create novel therapeutic agents with improved efficacy and reduced side effects .

Material Science

Thiophene-based molecules are integral to the progress of material science2-Bromo-5-(chloromethyl)thiophene can be used to develop new materials with specific optical, electronic, or mechanical properties for use in a variety of applications, from sensors to energy storage .

Polymer Chemistry

In polymer chemistry, 2-Bromo-5-(chloromethyl)thiophene can be employed to synthesize conducting polymers. These polymers have applications in creating antistatic coatings, electromagnetic shielding materials, and even in the development of solar cells .

Catalysis

Thiophene derivatives can act as ligands in catalytic systems2-Bromo-5-(chloromethyl)thiophene can be used to synthesize catalysts that facilitate a variety of chemical reactions, potentially increasing their efficiency and selectivity .

Safety and Hazards

2-Bromo-5-(chloromethyl)thiophene may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Relevant Papers

2-Bromo-5-(chloromethyl)thiophene has been mentioned in several papers. For instance, it has been used as a precursor in the synthesis of trisubstituted thiophenes . It has also been studied for its photodissociation dynamics .

properties

IUPAC Name

2-bromo-5-(chloromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClS/c6-5-2-1-4(3-7)8-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAWORKAZJRWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436659
Record name 2-bromo-5-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(chloromethyl)thiophene

CAS RN

7311-46-8
Record name 2-bromo-5-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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